molecular formula C10H10BrNO B13968791 4-(2-Bromoethyl)oxyindole

4-(2-Bromoethyl)oxyindole

Cat. No.: B13968791
M. Wt: 240.10 g/mol
InChI Key: LXIARIGKDXOZHU-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a bromoethoxy group attached to the indole ring, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethoxy)-1H-indole can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism. For this compound, the reaction typically involves the use of 4-hydroxyindole and 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether linkage .

Industrial Production Methods

In an industrial setting, the synthesis of 4-(2-bromoethoxy)-1H-indole can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Substitution (S_N2): The bromoethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding hydroxy or amino derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN_3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of hydroxy or amino indole derivatives.

Scientific Research Applications

4-(2-Bromoethoxy)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-bromoethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various bioactive derivatives. The indole ring can interact with biological receptors, enzymes, and proteins, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethoxy)phenol: A compound with a similar bromoethoxy group but attached to a phenol ring.

    1-Bromo-4-(2-bromoethoxy)benzene: Another compound with a bromoethoxy group attached to a benzene ring.

Uniqueness

4-(2-Bromoethoxy)-1H-indole is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other bromoethoxy-substituted compounds. The indole ring is known for its versatility in organic synthesis and its role in various biological processes, making 4-(2-bromoethoxy)-1H-indole a valuable compound in research and industry.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

4-(2-bromoethoxy)-1H-indole

InChI

InChI=1S/C10H10BrNO/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-4,6,12H,5,7H2

InChI Key

LXIARIGKDXOZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCCBr

Origin of Product

United States

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